molecular formula C8H10N4O2S B15378032 Purine, 6-(propylsulfonyl)- CAS No. 82499-12-5

Purine, 6-(propylsulfonyl)-

Cat. No.: B15378032
CAS No.: 82499-12-5
M. Wt: 226.26 g/mol
InChI Key: KZBFHFNSOGTTKK-UHFFFAOYSA-N
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Description

6-(Propylsulfonyl)purine is a substituted purine derivative characterized by a sulfonyl group (-SO₂-) attached to the purine core at the 6-position via a propyl chain.

Properties

CAS No.

82499-12-5

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

6-propylsulfonyl-7H-purine

InChI

InChI=1S/C8H10N4O2S/c1-2-3-15(13,14)8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12)

InChI Key

KZBFHFNSOGTTKK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=NC2=C1NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Key Analogs and Activities

Compound Substituent Biological Activity (IC₅₀ or Notes) Reference
6-(3'-Chloropropylthio)purine -S-(CH₂)₃-Cl Antileishmanial (IC₅₀ = 50 µM)
6-(6'-Deoxyribofuranose)purine Sugar moiety Antileishmanial (IC₅₀ = 29 µM)
6-Mercapto-9-methylpurine -SH at C6, -CH₃ at N9 Laboratory chemical synthesis
6-Phenethylsulfanylpurine -S-CH₂CH₂Ph Supplier-listed analog
  • Sulfonyl vs. Thio Groups : The sulfonyl group in 6-(propylsulfonyl)purine is more electron-withdrawing than thio (-S-) or alkylthio substituents, which could reduce nucleophilic reactivity at the 6-position. This may limit its utility in certain nucleophilic substitution reactions but enhance stability under oxidative conditions .
  • Antimicrobial and Anticancer Potential: Compounds like 6-(3'-chloropropylthio)purine and 6-(6'-deoxyribofuranose)purine exhibit antileishmanial activity, suggesting that bulky 6-substituents can enhance bioactivity. However, sulfonyl groups may reduce membrane permeability compared to hydrophobic thioethers or sugar moieties .

Thermal Stability and Decomposition

Thermal Data from Analog Studies

Compound Decomposition Onset Key Observations Reference
Caffeine Stable to ~200°C Gradual mass loss up to 600°C
Uric Acid Stable to ~375°C Rapid decomposition at 375–480°C
6-Substituted Purines (general) Variable Sulfonyl groups may lower thermal stability due to -SO₂- bond cleavage
  • Sulfonyl Group Impact : The propylsulfonyl group likely reduces thermal stability compared to unsubstituted purines or those with alkylthio substituents. For example, uric acid (unsubstituted) decomposes at 375°C, while sulfonamide derivatives often degrade at lower temperatures due to -SO₂- bond vulnerability .

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